3-Fluoro-4-(2-methoxyethoxy)benzonitrile
Overview
Description
3-Fluoro-4-(2-methoxyethoxy)benzonitrile is a chemical compound with the CAS Number: 1153104-44-9 . It has a molecular weight of 195.19 g/mol and its molecular formula is C10H10FNO2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 . The InChI key is CQPBGHVFFOEPSE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is normal .Scientific Research Applications
Fluorescent Probes for Sensing Metal Cations
A study by Tanaka et al. (2001) discusses the use of related fluorinated benzoxazoles and benzothiazoles as fluorescent probes for sensing metal cations like magnesium and zinc. These compounds demonstrate high sensitivity and selectivity in detecting specific metal ions due to the acidic nature of the fluorophenol moiety (Tanaka et al., 2001).
Organic Synthesis and Continuous Flow Processes
Dunn et al. (2018) describe the iodination of similar fluorinated benzonitriles, showcasing their role in organic synthesis, especially in continuous flow processes. This research demonstrates how such compounds can be efficiently and selectively transformed under specific conditions (Dunn et al., 2018).
Synthesis of Pharmaceutical Compounds
In the pharmaceutical field, Jin et al. (2005) used a related compound in the synthesis of Gefitinib, an important cancer treatment drug. This highlights the role of fluorinated benzonitriles in the development and production of pharmaceuticals (Jin et al., 2005).
Functionalized Polyfluorinated Phthalocyanines
Özçeşmeci and Hamuryudan (2008) researched the synthesis of polyfluorinated phthalocyanines using related fluorinated compounds. These phthalocyanines, soluble in common organic solvents, have potential applications in materials science due to their unique structural and chemical properties (Özçeşmeci & Hamuryudan, 2008).
Development of Fluorinated Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, with studies focusing on fluorinated benzonitriles. Their work contributes to the understanding of the spectral shifts and stability of these materials in the UV-visible region, relevant for materials chemistry and electronic applications (Praveen & Ojha, 2012).
Safe Electrolytes for Lithium-Ion Batteries
Liu et al. (2016) explored the use of mixtures containing nitrile-functionalized glyme and fluoroethylene carbonate as safe electrolytes in lithium-ion batteries. This demonstrates the potential of fluorinated benzonitriles in enhancing the safety and performance of energy storage devices (Liu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPBGHVFFOEPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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